molecular formula C10H13NO B1199170 N-Ethylphenylacetamide CAS No. 5465-00-9

N-Ethylphenylacetamide

Cat. No.: B1199170
CAS No.: 5465-00-9
M. Wt: 163.22 g/mol
InChI Key: QDHFDXDMKYJPSC-UHFFFAOYSA-N
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Description

N-ethylphenylacetamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of phenylacetic acid with the amino group of ethylamine. It has a role as a mammalian metabolite and a xenobiotic metabolite. It derives from a phenylacetic acid.

Properties

CAS No.

5465-00-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-ethyl-2-phenylacetamide

InChI

InChI=1S/C10H13NO/c1-2-11-10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)

InChI Key

QDHFDXDMKYJPSC-UHFFFAOYSA-N

SMILES

CCNC(=O)CC1=CC=CC=C1

Canonical SMILES

CCNC(=O)CC1=CC=CC=C1

Key on ui other cas no.

5465-00-9

Synonyms

N-ethylphenyl acetamide
N-ethylphenylacetamide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dissolved 15 g (0.1 mol) of phenylacetyl chloride in 100 ml of benzene. While stirring on a magnetic stirrer, added 25 g of ethylamine (0.5 mol) into the benzene solution at 20°-30° C. After reaction, the solution was washed with water, dehydrated with anhydrous magnesium sulfate. The solvent was removed by rotary evaporator and the residue was purified by column chromatography as compound 3-1 to yield N-ethyl phenylacetamide as yellowish crystal. Yield, 14 g (85%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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